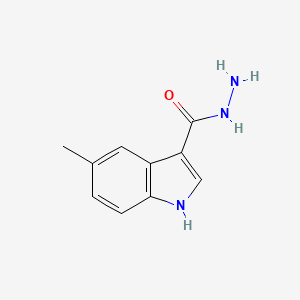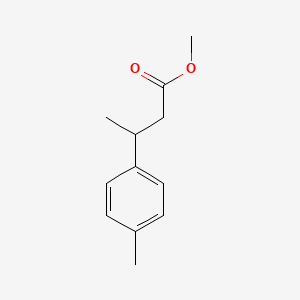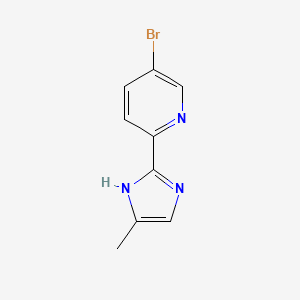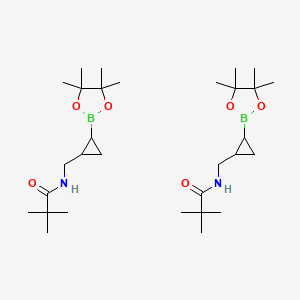![molecular formula C16H27NO4 B13682759 Butyl 3-Boc-3-azabicyclo[3.2.0]heptane-1-carboxylate](/img/structure/B13682759.png)
Butyl 3-Boc-3-azabicyclo[3.2.0]heptane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butyl 3-Boc-3-azabicyclo[3.2.0]heptane-1-carboxylate is a bicyclic compound with a unique structure that makes it an interesting subject for chemical research. The compound is characterized by its azabicycloheptane core, which is a seven-membered ring containing a nitrogen atom. The presence of the tert-butoxycarbonyl (Boc) protecting group adds to its stability and versatility in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 3-Boc-3-azabicyclo[3.2.0]heptane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a cyclic anhydride, followed by the introduction of the Boc protecting group. The reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield of the compound. The use of advanced purification techniques such as column chromatography and recrystallization is essential to obtain the compound in high purity.
化学反应分析
Types of Reactions
Butyl 3-Boc-3-azabicyclo[3.2.0]heptane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups into their corresponding alcohols or amines.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Alkyl halides, amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
Butyl 3-Boc-3-azabicyclo[3.2.0]heptane-1-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound can be used to study enzyme interactions and protein-ligand binding due to its ability to mimic certain natural substrates.
Medicine: The compound’s derivatives may have potential therapeutic applications, including as inhibitors of specific enzymes or receptors.
Industry: In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism of action of Butyl 3-Boc-3-azabicyclo[3.2.0]heptane-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The Boc protecting group can be selectively removed under acidic conditions, revealing the reactive amine group, which can then participate in further chemical reactions. The pathways involved in its mechanism of action depend on the specific application and target molecule.
相似化合物的比较
Butyl 3-Boc-3-azabicyclo[3.2.0]heptane-1-carboxylate can be compared with other similar compounds, such as:
- tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
- tert-Butyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate
- tert-Butyl 6-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate
These compounds share similar bicyclic structures but differ in the nature and position of functional groups. The unique structure of this compound, particularly the presence of the Boc protecting group, distinguishes it from these analogs and contributes to its specific reactivity and applications.
属性
分子式 |
C16H27NO4 |
|---|---|
分子量 |
297.39 g/mol |
IUPAC 名称 |
1-O-butyl 3-O-tert-butyl 3-azabicyclo[3.2.0]heptane-1,3-dicarboxylate |
InChI |
InChI=1S/C16H27NO4/c1-5-6-9-20-13(18)16-8-7-12(16)10-17(11-16)14(19)21-15(2,3)4/h12H,5-11H2,1-4H3 |
InChI 键 |
CLTLOMNXIPKUBY-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC(=O)C12CCC1CN(C2)C(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(R)-N-[4-[N-[1-(1-Boc-4-piperidyl)ethyl]sulfamoyl]-2-methylphenyl]-2-methylbenzamide](/img/structure/B13682685.png)

![(S)-4-Benzyl-3-[(R)-5-[(tert-butyldiphenylsilyl)oxy]-3-hydroxypentanoyl]oxazolidin-2-one](/img/structure/B13682697.png)

![Methyl 5-Methyl-3-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxylate](/img/structure/B13682718.png)

![6'-Bromo-5'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B13682720.png)

![[3-(3,5-Difluorobenzyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13682736.png)
![2,4-Dihydro-1H-benzo[f]isochromene](/img/structure/B13682748.png)
![Methyl 5-Chloroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13682753.png)


